molecular formula C12H12O3 B1236663 Levulinic acid, 3-benzylidenyl-

Levulinic acid, 3-benzylidenyl-

Cat. No. B1236663
M. Wt: 204.22 g/mol
InChI Key: BNQYXFAVUMPZFG-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-3-(phenylmethylene)pentanoic acid is an olefinic compound. It derives from a cinnamic acid.

Scientific Research Applications

Catalysis and Chemical Synthesis

Levulinic acid esters are increasingly utilized as bio-based chemicals in various applications like solvents, additives, and plasticizers. A study by Melchiorre et al. (2020) explored the solvent-free transesterification of methyl levulinate and esterification of levulinic acid, catalyzed by an iron(III) dimer complex. This work extends the field of biomass valorization, highlighting the potential of levulinic acid in green chemistry and industrial applications (Melchiorre et al., 2020).

Biomass Conversion and Biofuel Production

Levulinic acid and its derivatives play a crucial role in the synthesis of organic chemicals due to their unique functional groups. Bhavsar et al. (2018) demonstrated the synthesis of n-butyl levulinate, a levulinic acid derivative, using commercial immobilized lipases, showcasing its potential in biodiesel and fragrance industries (Bhavsar & Yadav, 2018).

Biorefineries and Chemical Upgrading

Pileidis and Titirici (2016) discussed the catalytic upgrading of levulinic acid into various chemicals like levulinate esters, δ-aminolevulinic acid, succinic acid, and others. This study emphasizes the versatility of levulinic acid as a sustainable platform molecule in biorefineries (Pileidis & Titirici, 2016).

Polymer Chemistry Applications

Hayes and Becer (2020) highlighted the application of levulinic acid in polymer chemistry. It is utilized in various polymerization processes and can introduce post-polymerization modifications to sustainable polymers, underlining its multipurpose role in industrial production (Hayes & Becer, 2020).

Synthetic Biology and Microbial Production

Vila-Santa et al. (2021) explored the potential of microbial biosynthetic pathways for the sustainable bioproduction of levulinic acid. Their work opens new possibilities in synthetic biology for the production of this valuable chemical (Vila-Santa et al., 2021).

properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(3Z)-3-benzylidene-4-oxopentanoic acid

InChI

InChI=1S/C12H12O3/c1-9(13)11(8-12(14)15)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15)/b11-7-

InChI Key

BNQYXFAVUMPZFG-XFFZJAGNSA-N

Isomeric SMILES

CC(=O)/C(=C\C1=CC=CC=C1)/CC(=O)O

SMILES

CC(=O)C(=CC1=CC=CC=C1)CC(=O)O

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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